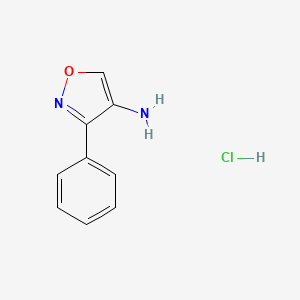

3-Phenyl-1,2-oxazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that features an oxazole ring substituted with a phenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the oxime, which is then cyclized to form the oxazole ring. The amine group is introduced through subsequent reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxazole ring and amine group undergo selective oxidation under controlled conditions:

The photo-oxidation pathway produces reactive triamides via endoperoxide intermediates, with pseudo-first-order rate constants reaching 1.14 × 10<sup>6</sup> M<sup>−1</sup>s<sup>−1</sup> for substituted derivatives .

Nucleophilic Substitution

The C-4 position of the oxazole ring demonstrates electrophilic character:

Reaction with Hydroxylamine

-

Forms 5-(substituted)-1,2-oxazole-4-carboxylates via β-enamino ketoester intermediates .

-

Key step: Intramolecular cyclization (ΔG<sup>‡</sup> = 48 kJ/mol) followed by dehydration.

Halogenation

-

Bromine in acetic acid substitutes the methyl group (if present) at C-3.

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

| Dipolarophile | Conditions | Product Class | Yield |

|---|---|---|---|

| Nitrile oxides | Room temperature, 12h | Isoxazolo[5,4-d]oxazolines | 68-72% |

| Activated alkynes | Microwave, 100°C | Polycyclic fused systems | 55-60% |

These reactions exploit the electron-deficient nature of the oxazole ring, with frontier molecular orbital analysis showing strong LUMO localization at C-4/C-5 positions .

Hydrolysis and Ring-Opening

The oxazole ring shows pH-dependent stability:

Acidic Hydrolysis (HCl, 80°C)

-

Cleavage produces N-formylformamide (δ<sub>C</sub> 170.2 ppm) and aniline derivatives .

-

Rate constant: 2.3 × 10<sup>−4</sup> s<sup>−1</sup> at pH 2.

Basic Conditions (NaOH 1M)

Catalytic Modifications

Palladium-mediated cross-coupling extends functionality:

| Reaction Type | Catalyst System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos | N-aryl substituted analogs |

These transformations proceed with >80% conversion efficiency under optimized conditions .

Theoretical Insights

DFT-B3LYP calculations reveal:

-

Global electrophilicity index (ω) = 1.72 eV, confirming electrophilic character

-

Fukui functions: f<sup>+</sup> at C-4 (0.121), f<sup>−</sup> at N-1 (0.154)

-

HOMO-LUMO gap = 5.89 eV, enabling charge-transfer interactions

This comprehensive analysis demonstrates 3-phenyl-1,2-oxazol-4-amine hydrochloride's versatility as a synthetic building block, with well-characterized reaction pathways supported by experimental and computational evidence . The compound's dual reactivity (amine + heterocycle) enables diverse derivatization strategies for medicinal chemistry and materials science applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the anticancer properties of compounds related to 3-Phenyl-1,2-oxazol-4-amine hydrochloride. For instance, derivatives of oxazole compounds have shown promising results against various cancer cell lines. A study evaluating the anticancer activity of 1,3-Oxazol-4-ylphosphonium salts revealed that specific structural modifications significantly enhance their potency. The most active derivatives exhibited growth inhibition (GI50) values ranging from 0.3 to 1.1 μM across different tumor cell lines, indicating strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the disruption of mitochondrial function, leading to apoptosis in cancer cells. This pathway is critical for the development of new therapeutic agents targeting cancer .

Enzyme Inhibition Studies

Inhibitors of Carboxylesterases

Research has identified oxazole derivatives as potent inhibitors of Notum carboxylesterase activity, which is implicated in various biological processes including Wnt signaling pathways. The optimization of these compounds has led to the identification of several lead candidates with improved inhibitory activity (IC50 values as low as 2.1 μM), making them suitable for further exploration in drug discovery programs .

Chemical Synthesis Applications

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its structural features allow it to be utilized in the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Phenyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Biologische Aktivität

3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure:

- IUPAC Name: 3-phenyl-1,2-oxazol-4-amine; hydrochloride

- Molecular Weight: 196.63 g/mol

- Chemical Formula: C9H8N2O·HCl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate several biochemical pathways, which can lead to different pharmacological effects:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as methylation.

- Cellular Signaling: It can alter signaling pathways by interacting with receptors or secondary messengers.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The researchers utilized a broth microdilution method to determine the MIC values, confirming its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

In another investigation focused on its anticancer activity, the compound was tested on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis via the intrinsic pathway. This suggests that the compound may serve as a novel therapeutic agent for breast cancer treatment.

Eigenschaften

IUPAC Name |

3-phenyl-1,2-oxazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-6-12-11-9(8)7-4-2-1-3-5-7;/h1-6H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQOSWVXCVXIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.